(2-Amino-2-methyl-propyl)-urea

Overview

Description

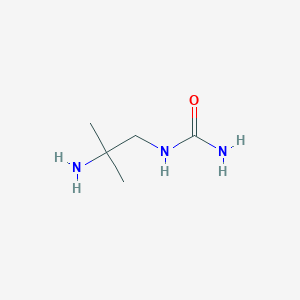

(2-Amino-2-methylpropyl)-urea (CAS: 87484-83-1) is a urea derivative with the molecular formula C₅H₁₃N₃O and a molecular weight of 131.18 g/mol. Its structure comprises a urea backbone (-NH-CO-NH-) substituted with a branched 2-amino-2-methylpropyl group. The compound is identified by multiple synonyms, including 1-(2-Amino-2-methylpropyl)urea and Urea,N-(2-amino-2-methylpropyl). Key identifiers include the InChIKey IJPSRXDFSSPKQT-UHFFFAOYSA-N and SMILES CC(CNC(N)=O)(N)C .

Preparation Methods

Preparation via Reaction of Alkali Metal Urea with Organic Halides

Another classical method involves the reaction of alkali metal urea salts (e.g., sodium urea) with organic halides such as acyl or aralkyl halides, as described in patent US2090593A.

- Sodium urea is prepared by reacting urea with an alkali metal in liquid ammonia.

- The sodium urea is then reacted with an organic halide (e.g., an acyl halide derivative of 2-amino-2-methylpropyl moiety) in an inert solvent or neat.

- The reaction temperature is typically maintained between 40 °C (in liquid ammonia) and 75 °C (in organic solvents).

- The substituted urea product is isolated by solvent extraction and evaporation.

- Allows synthesis of substituted ureas with specific acyl groups.

- Can produce diureides if diacyl halides are used.

- Requires preparation of sodium urea, which involves handling liquid ammonia and alkali metals.

- Organic halides may be less readily available or require prior synthesis.

This method is more suitable for specialized urea derivatives and may be adapted for (2-Amino-2-methyl-propyl)-urea if the corresponding halide is accessible.

Aminolysis of Phenyl Carbamates in Dimethyl Sulfoxide (DMSO)

A more recent and mild synthetic approach involves the aminolysis of phenyl carbamates with amines in dimethyl sulfoxide (DMSO) at ambient temperature, as detailed in patent US5925762A.

- Phenyl carbamate derivatives of the desired urea precursor are prepared.

- These carbamates are reacted with the primary amine (e.g., 2-amino-2-methylpropyl amine) in DMSO at room temperature.

- The reaction proceeds rapidly (within 15 minutes to 1 hour) to yield the urea derivative.

- Phenol is the only by-product, which can be removed by aqueous base wash.

- The product is isolated by extraction and purification.

- Mild reaction conditions (ambient temperature, no anhydrous conditions required).

- Avoids hazardous reagents like phosgene.

- High yields and purity.

- Phenyl carbamate can act as a protecting group for amines.

- Suitable for a wide variety of ureas, including chiral and pharmaceutically relevant derivatives.

- The method is efficient for primary and secondary amines.

This method represents a modern, practical synthesis route for this compound, especially when sensitive functional groups are present.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct reaction of amine with urea | Urea, 2-amino-2-methylpropyl amine | 110–170 °C, xylene solvent | Simple, good yields, scalable | High temperature, ammonia release |

| Alkali metal urea + organic halide | Sodium urea, acyl/aralkyl halide | 40–75 °C, inert solvent or neat | Specific substitution, diureides | Requires liquid ammonia, halides |

| Aminolysis of phenyl carbamates in DMSO | Phenyl carbamate, amine, DMSO | Ambient temperature | Mild, high yield, no phosgene | Requires carbamate precursor |

Research Findings and Notes

- The direct reaction method is widely used industrially for alkyl-ureas and can be adapted for this compound with expected yields around 80%.

- The alkali metal urea method is classical but less convenient due to handling of reactive metals and ammonia.

- The aminolysis of phenyl carbamates in DMSO is a modern, mild, and efficient method that avoids harsh reagents and conditions, suitable for sensitive or chiral amines.

- No direct commercial synthesis route for this compound hydrochloride was found, but the hydrochloride salt is known and characterized (CAS 1159824-29-9).

Chemical Reactions Analysis

Types of Reactions

(2-Amino-2-methyl-propyl)-urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Synthesis of (2-Amino-2-methyl-propyl)-urea

The synthesis of this compound typically involves a two-step reaction process. The primary method consists of reacting 2-methylpropyl isocyanate with 2-aminoethylamine under controlled conditions to yield high-purity products suitable for research and application. The reaction conditions must be optimized to enhance yield and purity, with parameters such as temperature and solvent choice playing critical roles.

Applications in Medicinal Chemistry

This compound has significant potential in medicinal chemistry, particularly due to its ability to modulate biological activity through hydrogen bonding interactions. Here are some specific applications:

-

Drug Development:

- Urea derivatives have been extensively studied for their role in drug discovery. For instance, modifications to the urea moiety can enhance drug solubility and permeability, making them suitable candidates for various therapeutic targets .

- Case studies have demonstrated that urea-containing compounds can act as inhibitors for several biological pathways, including those involved in inflammation and cancer progression .

- Enzyme Inhibition:

- Antidiabetic Agents:

Applications in Organic Synthesis

In addition to medicinal applications, this compound also finds utility in organic synthesis:

-

Building Block for Complex Molecules:

- It serves as a versatile building block in the synthesis of more complex organic compounds due to its reactive amine and urea functionalities.

- Polymer Chemistry:

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Drug development focusing on enzyme inhibition and metabolic modulation | Inhibitors for sEH; antidiabetic agents |

| Organic Synthesis | Building block for complex organic molecules | Synthesis of biodegradable polymers |

| Biochemical Research | Study of interactions with biological macromolecules | Research on binding affinity with enzymes |

Mechanism of Action

The mechanism of action of (2-Amino-2-methyl-propyl)-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Urea derivatives exhibit diverse properties depending on their substituents. Below is a detailed comparison of (2-Amino-2-methylpropyl)-urea with structurally related compounds, highlighting key differences in structure, physicochemical properties, and biological activity.

Structural Modifications and Their Impacts

Table 1: Comparative Analysis of Urea Derivatives

Key Findings from Comparative Studies

Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., benzyl or fluorophenyl) exhibit higher lipophilicity, favoring membrane penetration and bioavailability, but may reduce solubility in polar solvents .

Functional Group Effects :

- Thioether groups (e.g., in pyrimidine-thio derivatives) increase electron density, enhancing interactions with metal ions in enzymatic pockets .

- Methoxy groups (e.g., in 1-(2-Fluorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-propyl)urea) improve metabolic stability by resisting oxidative degradation .

Biological Activity : Urea derivatives with heterocyclic substituents (e.g., pyrimidine rings) often show antimicrobial or anticancer activity, whereas those with bulky alkyl groups (e.g., cyclopentyl) may target specific protein domains .

Biological Activity

(2-Amino-2-methyl-propyl)-urea, a compound characterized by its urea functional group, has garnered attention for its diverse biological activities. Urea derivatives are known for their roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a central urea moiety, which is critical for its biological interactions. The presence of amino and methyl groups contributes to its solubility and ability to form hydrogen bonds, enhancing its interaction with biological targets.

Anticancer Activity

Recent studies indicate that urea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. In vitro assays demonstrated that certain urea derivatives could inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting specific signaling pathways like GSK-3β. One study reported an IC50 value of 140 nM for a closely related compound, indicating potent activity against cancer cells .

Antimicrobial Properties

Urea derivatives have also been evaluated for their antimicrobial activity. A series of urea compounds demonstrated potent antibacterial effects against pathogens such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.03 to 0.25 µg/mL, highlighting their potential as antibacterial agents .

Anti-inflammatory Effects

In addition to their antimicrobial and anticancer properties, urea derivatives have shown promise in anti-inflammatory applications. Compounds designed as dual inhibitors targeting cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) demonstrated enhanced anti-inflammatory effects in vivo. For example, one compound exhibited superior anti-allodynic activity compared to standard treatments .

Structure-Activity Relationship (SAR)

The SAR studies of this compound and its derivatives reveal critical insights into how structural modifications influence biological activity. Key findings include:

- Substituent Effects : The introduction of bulky groups at specific positions can enhance or diminish activity. For instance, modifications at the tertiary position often lead to a loss of potency against bacterial strains.

- Linker Length : Adjusting the length of linkers between functional groups has been shown to optimize binding affinity and selectivity for target enzymes .

Case Study 1: Anticancer Evaluation

A recent investigation into the anticancer potential of a series of urea derivatives included this compound analogs. The study utilized various cancer cell lines to assess cytotoxicity and mechanism of action. Results indicated that certain modifications led to enhanced apoptosis in cancer cells, with notable downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Testing

Another study focused on the antibacterial efficacy of urea derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that compounds based on the urea scaffold exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential utility in treating resistant infections .

Properties

IUPAC Name |

(2-amino-2-methylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-5(2,7)3-8-4(6)9/h3,7H2,1-2H3,(H3,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPSRXDFSSPKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544818 | |

| Record name | N-(2-Amino-2-methylpropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87484-83-1 | |

| Record name | N-(2-Amino-2-methylpropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87484-83-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.